molecular formula C13H11Cl2NOS B2912078 2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide CAS No. 476627-33-5

2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide

Cat. No.: B2912078
CAS No.: 476627-33-5
M. Wt: 300.2
InChI Key: OTJQARSPUSRQPU-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The compound’s structure features a thiophene ring substituted with chlorine atoms and a carboxamide group attached to a dimethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

    Oxidation: Oxidizing agents (e.g., m-CPBA, H2O2).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4).

    Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3, NaOAc), and solvents (e.g., toluene, THF).

Major Products

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Thiophene sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Coupling: Complex thiophene-based structures.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its biological effects. The exact pathways and targets would vary based on the specific therapeutic context .

Properties

IUPAC Name

2,5-dichloro-N-(2,3-dimethylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NOS/c1-7-4-3-5-10(8(7)2)16-13(17)9-6-11(14)18-12(9)15/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJQARSPUSRQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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